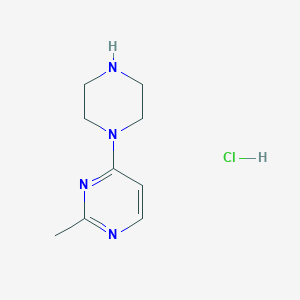
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a piperazinyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution at the 2-Position: The methyl group is introduced at the 2-position through alkylation reactions using methyl iodide or similar alkylating agents.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced at the 4-position through nucleophilic substitution reactions, often using piperazine and suitable leaving groups like halides.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in the presence of a suitable leaving group like a halide.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (11): Similar structure but different stoichiometry of the hydrochloride salt.
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, sulfate (11): Similar structure but different counterion.
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, phosphate (11): Similar structure but different counterion.
Uniqueness
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) is unique due to its specific stoichiometry and the presence of the piperazinyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C9H15ClN4 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;/h2-3,10H,4-7H2,1H3;1H |
InChI Key |
TXPPJTZNXUHIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3-pyridyl)methyl]-N-(4-chlorophenyl)acetamide](/img/structure/B8370319.png)
![tert-Butyl 2-((2-(trimethylsilyl)ethoxy)methyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B8370321.png)


![1,3-Thiazol-2-yl[(trimethylsilyl)oxy]acetonitrile](/img/structure/B8370334.png)


![6-[(4-Methyl-1,3-thiazol-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B8370368.png)

![Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate](/img/structure/B8370390.png)
![2-Methyl-5-[1-(phenylsulfonyl)cyclopropoxy]pyridine](/img/structure/B8370396.png)
